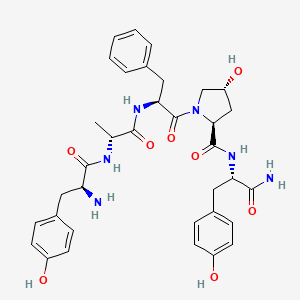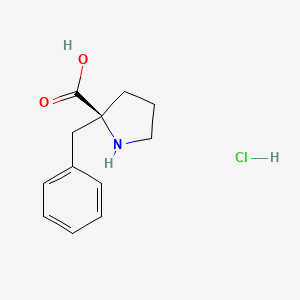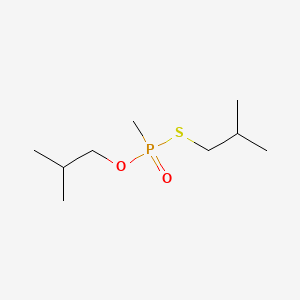![molecular formula C23H38N7O17P3S B561347 Acetyl coenzyme A, [acetyl-3H] CAS No. 110073-15-9](/img/structure/B561347.png)
Acetyl coenzyme A, [acetyl-3H]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl-Coenzyme A (Ac-CoA) is the end product of glycolysis and participates in the Ac-CoA pathway, a metabolic pathway for carbon compounds . It plays a crucial role in cholesterol synthesis, fatty acid biosynthesis, and the catabolism of polyamines like spermine and spermidine . Its main function is to deliver the acetyl group to the Krebs Cycle for energy production .
Synthesis Analysis
Acetyl-CoA plays a significant role in the invasion and migration of cancer. The metabolic pathway of Acetyl-CoA exerts a great impact in cancer due to the “Warburg effect”. The concentration of Acetyl-CoA is increased in the mitochondria of cancer cells to provide ATP for survival . Acetyl-CoA is synthesized by the breakdown of carbohydrates through glycolysis and by the breakdown of fatty acids through β-oxidation .Molecular Structure Analysis
Acetyl-CoA is a thioester between coenzyme A (a thiol) and acetic acid (an acyl group carrier). The acetyl group of Acetyl-CoA is linked to the sulfhydryl substituent of the β-mercaptoethylamine group. This thioester linkage is a “high energy” bond, which is particularly reactive .Chemical Reactions Analysis
Acetyl-CoA participates in many biochemical reactions in protein, carbohydrate, and lipid metabolism. Its main function is to deliver the acetyl group to the citric acid cycle (Krebs cycle) to be oxidized for energy production .Physical And Chemical Properties Analysis
Acetyl-CoA has a molar mass of 809.57 g·mol−1. It has a UV-vis (λ max) of 260 nm and 232 nm. The absorbance at 260 nm is 16.4 mM−1 cm−1 (adenosine) and at 232 nm is 8.7 mM−1 cm−1 (thioester). The change in absorbance at 232 nm on thioester hydrolysis is −4.5 mM−1 cm−1 .科学的研究の応用
Central Metabolite and Second Messenger : Acetyl coenzyme A (acetyl-CoA) is a key metabolic intermediate reflecting the cell's energetic state. It influences the activity or specificity of multiple enzymes and controls crucial cellular processes such as energy metabolism, mitosis, and autophagy through protein acetylation, including histones. This highlights its role in balancing catabolism and anabolism (Pietrocola et al., 2015).
Enzyme Function in Acetyl-CoA Biosynthesis : The enzyme carbon monoxide dehydrogenase/acetyl-CoA synthase (CODH) plays a central role in the pathway of acetyl-CoA biosynthesis in Clostridium thermoaceticum. It catalyzes the interconversion of CO and CO2 and the synthesis of acetyl-CoA from various substrates (Morton et al., 1991).
Regulation of Enzyme Activity : Acetyl-coenzyme A synthetase (Acs) synthesizes acetyl-CoA from acetate. Its activity is regulated posttranslationally by acetylation of lysine-609, and activation requires the deacetylase activity of CobB Sir2 protein from Salmonella enterica. This suggests a regulatory mechanism for AMP-forming enzymes (Starai et al., 2002).
Lipogenesis Under Hypoxia : In human cells, acetyl-CoA is synthesized from glutamine-derived α-ketoglutarate under hypoxia for lipid biosynthesis. This demonstrates a critical role of oxygen in regulating carbon use for AcCoA production in mammalian cells (Metallo et al., 2011).
Industrial Applications : The manipulation of CoA/acetyl-CoA can enhance the production of industrially useful compounds. For instance, increasing intracellular CoA/acetyl-CoA levels in Escherichia coli boosts isoamyl acetate production, an important flavor component (Vadali et al., 2004).
Role in Autophagy Regulation : Cytosolic acetyl-coenzyme A (AcCoA) is a major regulator of autophagy, a process of self-digestion in cells. Manipulations that alter cytosolic AcCoA levels can suppress or induce autophagy, highlighting its potential for therapeutic manipulation of autophagy (Mariño et al., 2014).
Non-invasive Assessment of Hepatic Acetyl-CoA In Vivo : A method using [13C4]β-hydroxybutyrate turnover has been developed to non-invasively assess hepatic acetyl-CoA content in vivo, which is crucial for understanding hepatic gluconeogenesis and other metabolic processes (Perry et al., 2017).
作用機序
Safety and Hazards
将来の方向性
The metabolic pathway of Acetyl-CoA exerts a great impact in cancer. Therefore, it may be possible to explore new feasible and more effective treatments through the Acetyl-CoA metabolic pathway. In addition, a growing number of studies have shown that abnormal epigenetic modifications have been shown to play contributing roles in cancer formation and development .
特性
IUPAC Name |
S-[2-[3-[[(2S)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,2,2-tritritioethanethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18-,22-/m1/s1/i1T3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLZBFCDCINBPY-DBFBBOEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C([3H])([3H])C(=O)SCCNC(=O)CCNC(=O)[C@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N7O17P3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyl coenzyme A, [acetyl-3H] | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,2R,4S,8R,10R,14R,18S)-14-hydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-ene-11,17-dione](/img/structure/B561271.png)

![3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate](/img/structure/B561280.png)

![8-Methyloctahydro-2H-pyrazino[1,2-A]pyrazin-2-amine](/img/structure/B561284.png)